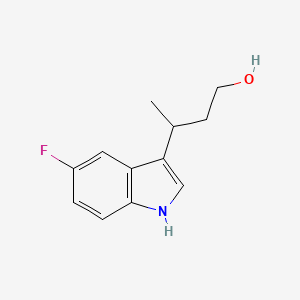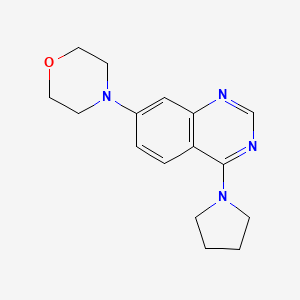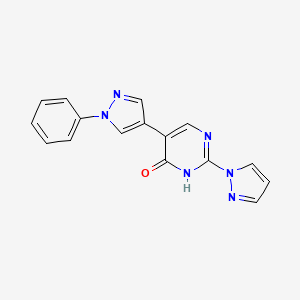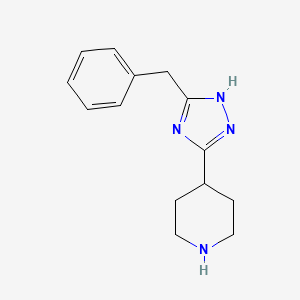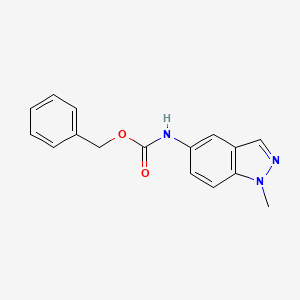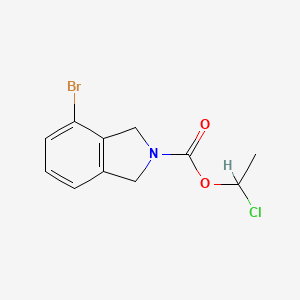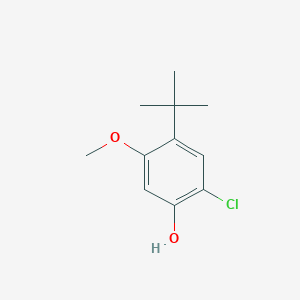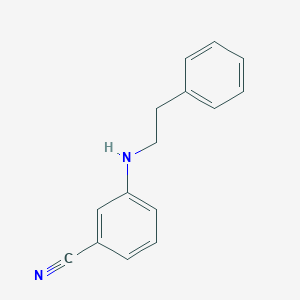
3-(2-Phenylethylamino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylethylamino)benzonitrile is an organic compound with the molecular formula C15H14N2 It consists of a benzonitrile core substituted with a 2-phenylethylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethylamino)benzonitrile typically involves the reaction of 3-aminobenzonitrile with 2-phenylethyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions and to facilitate the efficient separation of the product from by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylethylamino group, leading to the formation of corresponding imines or amides.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Conversion to primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 3-(2-Phenylethylamino)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for the development of therapeutic agents.
Industry: The compound’s stability and reactivity profile make it suitable for use in the production of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a building block for the synthesis of dyes and pigments.
作用機序
The mechanism by which 3-(2-Phenylethylamino)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylethylamino group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and influence biochemical pathways.
類似化合物との比較
3-(2-Phenylethylamino)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-(2-Phenylethylamino)benzamide: Contains an amide group instead of a nitrile.
3-(2-Phenylethylamino)benzaldehyde: Features an aldehyde group in place of the nitrile.
Uniqueness: 3-(2-Phenylethylamino)benzonitrile is unique due to its nitrile group, which imparts distinct reactivity and stability compared to its analogs. The nitrile group can participate in a variety of chemical reactions, making this compound versatile for synthetic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
3-(2-phenylethylamino)benzonitrile |
InChI |
InChI=1S/C15H14N2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11,17H,9-10H2 |
InChIキー |
XOVWWIXPLZDQQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


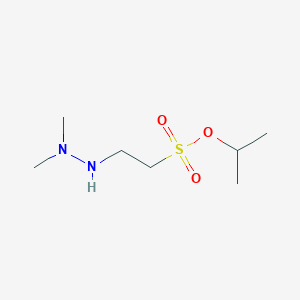
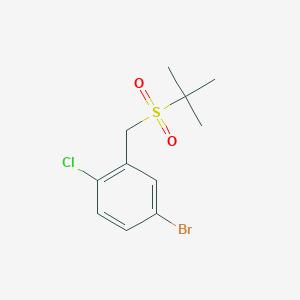

![tert-butyl 5-[({[1-(pyridin-4-yl)piperidin-4-yl]carbonyl}oxy)methyl]-1,3-dihydro-2H-isoindole-2-carboxylate](/img/structure/B15357184.png)
